3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] 3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]
Brand Name: Vulcanchem
CAS No.: 1909313-05-8
VCID: VC6048769
InChI: InChI=1S/C9H13N3/c1-3-9(4-1)8-7(2-5-12-9)10-6-11-8/h6,12H,1-5H2,(H,10,11)
SMILES: C1CC2(C1)C3=C(CCN2)NC=N3
Molecular Formula: C9H13N3
Molecular Weight: 163.224

3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]

CAS No.: 1909313-05-8

Cat. No.: VC6048769

Molecular Formula: C9H13N3

Molecular Weight: 163.224

* For research use only. Not for human or veterinary use.

3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine] - 1909313-05-8

Specification

CAS No. 1909313-05-8
Molecular Formula C9H13N3
Molecular Weight 163.224
IUPAC Name spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclobutane]
Standard InChI InChI=1S/C9H13N3/c1-3-9(4-1)8-7(2-5-12-9)10-6-11-8/h6,12H,1-5H2,(H,10,11)
Standard InChI Key HMDPNQUACRZRSN-UHFFFAOYSA-N
SMILES C1CC2(C1)C3=C(CCN2)NC=N3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s defining feature is its spirocyclic framework, where a cyclobutane ring shares a single atom with an imidazo[4,5-c]pyridine heterocycle. This arrangement imposes significant conformational constraints, influencing both reactivity and intermolecular interactions. The imidazo[4,5-c]pyridine moiety contains a five-membered imidazole ring fused to a pyridine ring, creating a planar, aromatic system that may participate in π-π stacking or hydrogen bonding. Cyclobutane’s strained four-membered ring introduces torsional stress, potentially enhancing reactivity in certain synthetic pathways.

Physicochemical Characteristics

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC9H13N3\text{C}_9\text{H}_{13}\text{N}_3
Molecular Weight163.224 g/mol
Hydrogen Bond Donors1 (imidazole NH)
Hydrogen Bond Acceptors3 (pyridine N, imidazole N)
logP (Predicted)~1.2 (estimated)

The moderate logP value suggests balanced lipophilicity, favorable for membrane permeability in biological systems.

Synthesis and Reaction Pathways

Laboratory-Scale Synthesis

While detailed industrial protocols remain undisclosed, laboratory-scale synthesis typically involves multi-step organic reactions. A plausible route begins with the formation of the imidazo[4,5-c]pyridine core via cyclization of appropriately substituted pyridine precursors, followed by spiroannulation with a cyclobutane derivative. For example, acid-catalyzed cyclization of NN-substituted pyridine diamines could yield the imidazole ring, while [2+2] photocycloaddition might generate the cyclobutane moiety .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring proper alignment during spiroannulation to avoid isomers.

  • Yield Improvement: Multi-step sequences often suffer from cumulative yield losses; catalytic methods or flow chemistry could mitigate this .

  • Stereochemical Control: The spiro center’s configuration may influence biological activity, necessitating enantioselective synthesis .

Related Compounds and Derivatives

Hydroxylated Derivative

A hydroxylated analog, 3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]-7'-ol (MW: 179.22 g/mol), introduces a polar hydroxyl group at the 7' position. This modification enhances hydrogen-bonding capacity, potentially improving target affinity but reducing blood-brain barrier penetration.

Structural Comparisons

CompoundMolecular WeightKey Feature
Parent Compound163.224 g/molSpirocyclic core
7'-OH Derivative179.22 g/molHydroxyl group
Imidazo[4,5-b]pyridine PDE10A Inhibitor~330–350 g/molBenzothiazole substitution

The larger imidazo[4,5-b]pyridine derivatives achieve higher potency via extended interactions with PDE10A, underscoring the trade-off between molecular complexity and activity .

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H} NMR would reveal distinct signals for the cyclobutane protons (δ 2.4–2.6 ppm) and imidazo-pyridine aromatics (δ 6.4–7.0 ppm) .

  • MS: High-resolution mass spectrometry confirms the molecular ion at m/z 163.224.

Chromatographic Behavior

Reverse-phase HPLC analysis under acidic conditions (e.g., 0.1% TFA in acetonitrile/water) would likely show a retention time of 8–10 minutes, correlating with its moderate polarity .

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